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Compound of Interest

Compound Name: Sodium Lauryl Sulfate

Cat. No.: B1681900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Sodium Lauryl Sulfate (SDS) in the

preparation and execution of polyacrylamide gel electrophoresis (PAGE) for protein separation.

Introduction
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used

technique in molecular biology, biochemistry, and biotechnology for separating proteins based

on their molecular weight.[1][2][3] The method, refined by Ulrich K. Laemmli, utilizes the anionic

detergent SDS to denature proteins and impart a uniform negative charge, effectively

eliminating the influence of native charge and shape on their electrophoretic mobility.[1][3] This

allows for the separation of proteins primarily by their polypeptide chain length, as smaller

proteins migrate more quickly through the polyacrylamide gel matrix.[4][5]

Principle of SDS-PAGE
The core principle of SDS-PAGE lies in the treatment of a protein sample with SDS. The

detergent disrupts the secondary and tertiary structures of proteins, causing them to unfold into

linear polypeptide chains.[1][5] SDS then binds to the protein backbone at a relatively constant

ratio (approximately 1.4 grams of SDS per gram of protein), masking the intrinsic charge of the

protein and conferring a strong negative charge that is proportional to the protein's mass.[3][4]

When subjected to an electric field, these SDS-protein complexes migrate towards the positive

electrode (anode) through the pores of the polyacrylamide gel.[5] The gel matrix acts as a
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molecular sieve, retarding the movement of larger molecules more than smaller ones, thus

separating the proteins based on their size.[4]

Quantitative Data and Reagent Composition
The following tables summarize the compositions of the necessary solutions for performing

SDS-PAGE.

Table 1: Separating Gel Composition (for one mini-gel)

Component 6% 8% 10% 12% 15%

ddH₂O 5.2 ml 4.6 ml 3.8 ml 3.2 ml 2.2 ml

30%

Acrylamide/Bi

s-acrylamide

(37.5:1)

2.0 ml 2.6 ml 3.4 ml 4.0 ml 5.0 ml

1.5 M Tris-

HCl, pH 8.8
2.6 ml 2.6 ml 2.6 ml 2.6 ml 2.6 ml

10% (w/v)

SDS
100 µl 100 µl 100 µl 100 µl 100 µl

10% (w/v)

Ammonium

Persulfate

(APS)

100 µl 100 µl 100 µl 100 µl 100 µl

TEMED 10 µl 10 µl 10 µl 10 µl 10 µl

Source: Adapted from Sino Biological.[6]

Table 2: Stacking Gel Composition (5% Acrylamide, for one mini-gel)
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Component Volume

ddH₂O 2.975 ml

0.5 M Tris-HCl, pH 6.8 1.25 ml

30% Acrylamide/Bis-acrylamide (37.5:1) 0.67 ml

10% (w/v) SDS 50 µl

10% (w/v) Ammonium Persulfate (APS) 50 µl

TEMED 5 µl

Source: Adapted from Sino Biological.[6]

Table 3: Buffer Compositions

Buffer Component Concentration

10X Running Buffer Tris Base 0.25 M (30.3 g/L)

Glycine 1.92 M (144 g/L)

SDS 1% (w/v) (10 g/L)

2X Sample Loading Buffer 1 M Tris-HCl, pH 6.8 125 mM

Glycerol 20% (v/v)

SDS 4% (w/v)

β-mercaptoethanol 10% (v/v)

Bromophenol Blue 0.02% (w/v)

Source: Adapted from various sources.[7][8][9]

Experimental Protocols
Reagent Preparation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://cdn1.sinobiological.com/styles/default/images/subsite/assay/SDS-PAGE.pdf
https://ericklein.camden.rutgers.edu/files/SDS-PAGE.pdf
https://www.novoprolabs.com/tools/buffer-preparations-and-recipes/sds-page-sds-running-buffer-10x
https://sharebiology.com/laemmli-buffer-preparation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


30% Acrylamide/Bis-acrylamide Solution: Dissolve 29 g of acrylamide and 1 g of N,N'-

methylenebisacrylamide in deionized water to a final volume of 100 ml. Filter the solution.

Caution: Acrylamide is a neurotoxin; always wear gloves and a mask when handling the

powder.[10][11]

1.5 M Tris-HCl, pH 8.8: Dissolve 18.15 g of Tris base in 80 ml of deionized water. Adjust the

pH to 8.8 with HCl and bring the final volume to 100 ml.[10]

0.5 M Tris-HCl, pH 6.8: Dissolve 6 g of Tris base in 80 ml of deionized water. Adjust the pH to

6.8 with HCl and bring the final volume to 100 ml.[10]

10% (w/v) SDS: Dissolve 10 g of SDS in 90 ml of deionized water. Gently heat to aid

dissolution and adjust the final volume to 100 ml.

10% (w/v) Ammonium Persulfate (APS): Dissolve 0.1 g of APS in 1 ml of deionized water.

This solution should be prepared fresh daily.[12]

10X Running Buffer: Dissolve 30.3 g of Tris base, 144 g of glycine, and 10 g of SDS in

deionized water to a final volume of 1 L. The pH should be approximately 8.3 and should not

be adjusted.[13] Dilute to 1X with deionized water before use.

2X Sample Loading Buffer: Combine 2.5 ml of 1 M Tris-HCl (pH 6.8), 2 ml of glycerol, 4 ml of

10% SDS, 1 ml of β-mercaptoethanol, and 0.5 ml of 0.5% bromophenol blue. Add deionized

water to a final volume of 10 ml.

Gel Casting
Thoroughly clean and assemble the glass plates and casting stand according to the

manufacturer's instructions.[4]

Prepare the separating gel solution by mixing the components listed in Table 1. Add the APS

and TEMED last to initiate polymerization.[14]

Immediately pour the separating gel solution between the glass plates, leaving enough

space for the stacking gel (approximately 1.5 cm).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.sigmaaldrich.com/JP/ja/technical-documents/protocol/protein-biology/gel-electrophoresis/sds-page
https://www.creativebiomart.net/blog/principle-and-protocol-of-sodium-dodecyl-sulphate-polyacrylamide-gel-electrophoresis-sds-page
https://www.sigmaaldrich.com/JP/ja/technical-documents/protocol/protein-biology/gel-electrophoresis/sds-page
https://www.sigmaaldrich.com/JP/ja/technical-documents/protocol/protein-biology/gel-electrophoresis/sds-page
https://www2.nau.edu/fpm/documents/SDS-PAGE.pdf
https://www.protocols.io/view/sds-page-5jyl85o7dl2w/v1
https://www.mblbio.com/bio/g/support/method/sds-page.html
https://bio-protocol.org/pdf/bio-protocol80.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Overlay the separating gel with a thin layer of water or isopropanol to ensure a flat surface

and prevent contact with air, which inhibits polymerization.[4][14]

Allow the gel to polymerize for 20-30 minutes.[4]

Once polymerized, pour off the overlay and rinse the top of the gel with deionized water.

Prepare the stacking gel solution as described in Table 2, adding APS and TEMED last.

Pour the stacking gel solution on top of the polymerized separating gel and insert the comb,

taking care to avoid air bubbles.[6]

Allow the stacking gel to polymerize for 20-30 minutes.[6]

Sample Preparation
Mix the protein sample with an equal volume of 2X sample loading buffer.[15]

Heat the mixture at 95-100°C for 5-10 minutes to denature the proteins.[6][15]

Centrifuge the samples briefly to pellet any insoluble material.[15]

Electrophoresis
Once the stacking gel has polymerized, carefully remove the comb.

Place the gel cassette into the electrophoresis tank.

Fill the inner and outer chambers of the tank with 1X running buffer.[4]

Load the prepared protein samples and a molecular weight marker into the wells.[4]

Connect the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the

bromophenol blue tracking dye reaches the bottom of the separating gel.[16][17]

Gel Staining and Visualization
After electrophoresis is complete, carefully remove the gel from the glass plates.
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Place the gel in a staining solution (e.g., Coomassie Brilliant Blue or a silver stain) and

agitate gently for the recommended time.[10]

Destain the gel by washing it with the appropriate destaining solution until the protein bands

are clearly visible against a clear background.[10]

The gel can then be imaged and analyzed.
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Caption: Workflow for SDS-Polyacrylamide Gel Electrophoresis.
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Caption: Role of SDS in protein denaturation and charge impartation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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